molecular formula C13H15NO B8794345 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one CAS No. 90329-77-4

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one

Cat. No.: B8794345
CAS No.: 90329-77-4
M. Wt: 201.26 g/mol
InChI Key: RMDMKRJRSLNXRR-UHFFFAOYSA-N
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Description

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is a heterocyclic compound that features a fused ring system combining benzene and quinolizine structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These intermediates are then cyclized by refluxing with phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6H-Benzo[c]chromen-6-one: Another heterocyclic compound with a fused ring system, but with different functional groups and properties.

    1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.

Uniqueness

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90329-77-4

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,2,3,4,11,11a-hexahydrobenzo[b]quinolizin-6-one

InChI

InChI=1S/C13H15NO/c15-13-12-7-2-1-5-10(12)9-11-6-3-4-8-14(11)13/h1-2,5,7,11H,3-4,6,8-9H2

InChI Key

RMDMKRJRSLNXRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,3,4,6-tetrahydro-2H-benzo[b]quinolizin-6-one (4.02 g, 20.2 mmol) (M. A. Haimova, V. I. Ognyanov, and N. M. Mollov, Synthesis, 1980, 845) in ethanol (250 ml) and 2.5M hydrochloric acid (10 ml) was added 10% palladium-on-carbon (0.8 g) and the solution was shaken on a Parr Hydrogenator for 72 h. The catalyst was filtered off and the filtrate was concentrated to give an oil which was partitioned between ethyl acetate and dilute base. The dried (magnesium sulfate) organic phase was concentrated in vacuo and then placed on a high vacuum system to give the title compound as a white solid (3.8 g, 94%), m.p. 88-92° C.
Name
1,3,4,6-tetrahydro-2H-benzo[b]quinolizin-6-one
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
94%

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